Fenpiclonil
Overview
Description
Synthesis Analysis
Fenpiclonil and its derivatives are synthesized through various chemical processes that modify the phenylpyrrole structure to enhance its fungicidal activity and systemic properties. For instance, acidic derivatives of fenpiclonil have been synthesized to improve its systemicity and fungicidal activity against specific pathogens like Eutypa lata (Chollet et al., 2005). These modifications also explore the phloem mobility of the fungicide, making it more effective in reaching and acting on the target fungi within the plant system.
Molecular Structure Analysis
The molecular structure of fenpiclonil includes a phenylpyrrole backbone with specific halogenated phenyl and nitrile groups that contribute to its fungicidal properties. The structural modifications, like adding a methyl group or changing the position of the carboxyl group, significantly impact its activity and mobility within plants, as demonstrated in various studies focusing on its derivatives (Chollet et al., 2004).
Chemical Reactions and Properties
Fenpiclonil interacts with fungal cells by inhibiting the incorporation of glucose and mannose into fungal macromolecules, a process critical for fungal growth and reproduction. This specificity towards fungal biochemistry underpins its selectivity and effectiveness as a fungicide (Jespers & Waard, 1994).
Physical Properties Analysis
The physical properties of fenpiclonil, such as solubility, stability, and volatility, are crucial for its application and effectiveness in agricultural settings. While specific details on these properties are not directly covered in the provided references, they are inherently related to its chemical structure and play a significant role in its formulation and delivery as a fungicide.
Chemical Properties Analysis
Fenpiclonil's chemical properties, including its reactivity with other substances and degradation mechanisms in the environment, have been studied to understand its persistence and eco-toxicological impact. The degradation of fenpiclonil in aquatic environments through reactions with active oxidants like singlet oxygen and hydroxyl radicals highlights its environmental fate and the reduction of toxicity over time, underscoring the importance of considering eco-toxicity in its application (Yang et al., 2020).
Scientific Research Applications
1. Synthesis and Phloem Mobility of Acidic Derivatives of Fenpiclonil
- Summary of Application: A series of derivatives of the phenylpyrrole fungicide fenpiclonil was synthesized, in which a carboxyl group was present at various sites of this non-phloem mobile molecule . The research aimed to improve the phloem mobility of fenpiclonil, which is a fungicide developed by Ciba-Geigy (now Syngenta) for seed treatment in cereals .
- Methods of Application: The researchers synthesized various acidic derivatives of fenpiclonil and tested their phloem mobility using the Kleier model . One of these molecules, N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole, was tested as a phloem-mobile pesticide in the Ricinus system .
- Results: The N-substituted derivatives were predicted to be moderately phloem mobile, especially the N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole . This compound was indeed mobile in the sieve tubes and was not degraded to fenpiclonil in the phloem sap under the experimental conditions .
2. Use of D-glucose–fenpiclonil Conjugate as a Potent and Specific Inhibitor of Sucrose Carriers
- Summary of Application: The D-glucose–fenpiclonil conjugate (D-GFC) was synthesized and studied for its properties as a specific inhibitor of sucrose carriers . This large amphiphilic glucoside exhibited an extremely low phloem systemicity .
- Methods of Application: The researchers compared the effect of D-GFC on 0.5 mM [14C]sucrose (Suc), 3-O-[3H]methylglucose, and [3H]glutamine uptake by cotyledon tissues with that of p-chloromercuribenzenesulfonic acid (PCMBS) . They also tested the effect of D-GFC on active Suc uptake by Vicia faba leaf tissues and by Saccharomyces cerevisiae cells transformed with AtSUC2 .
- Results: D-GFC dramatically inhibited H+–Suc symport at the same concentrations as PCMBS (0.5 and 1 mM), but unlike the thiol reagent, it did not affect 3-O-methylglucose and glutamine transport . It was found to be a potent inhibitor of Suc uptake from the endosperm and of Suc phloem loading .
Safety And Hazards
Future Directions
The challenge for the future is to develop agrochemicals that are effective, with a high degree of selectivity, environmental friendliness, a low use rate, and cost‐effectiveness . Cutting‐edge developments in natural product chemistry, asymmetric synthesis, and rational drug design, as well as an increasing knowledge of the mechanisms, are expected to play a crucial role in the future development of agrochemicals like Fenpiclonil .
properties
IUPAC Name |
4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFBQCQQYDUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036633 | |
Record name | Fenpicionil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenpiclonil | |
CAS RN |
74738-17-3 | |
Record name | Fenpiclonil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74738-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpiclonil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpicionil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENPICLONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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